1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydroimidazole (imidazoline) class, characterized by a partially saturated five-membered ring with two nitrogen atoms. Its structure features a 3,5-dimethylbenzoyl group at the N1 position and a 4-fluorophenyl methyl sulfanyl substituent at the C2 position. The dihydroimidazole core confers conformational rigidity, while the electron-withdrawing fluorophenyl and bulky dimethylbenzoyl groups influence electronic properties and steric interactions.
Synthetic routes for analogous imidazolines often involve condensation reactions between amines, aldehydes, and thiols under inert conditions (e.g., DMF at 120°C with sodium metabisulfite) . Crystallographic studies of related compounds (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl) derivatives) reveal planar imidazole rings (mean deviation: 0.002 Å) and distinct dihedral angles (26.93–78.84°) between aromatic substituents, impacting molecular packing and intermolecular interactions .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-9-14(2)11-16(10-13)18(23)22-8-7-21-19(22)24-12-15-3-5-17(20)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYAUMGPJWTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the reaction of an aryl amidine with a ketone under transition-metal-free conditions.
Introduction of the 3,5-Dimethylbenzoyl Group: The 3,5-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the 4-Fluorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution reaction of the imidazole core with 4-fluorophenylmethylsulfanyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or sulfanyl groups, using reagents like alkyl halides or aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which can provide insights into biological processes and potential therapeutic targets.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of enzymes or bind to receptors, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Compound A : 1-(3,5-Dimethylphenyl)-2-(4-Fluorophenyl)-4,5-Dimethyl-1H-Imidazole
- Key Differences :
- Lacks the sulfanyl and benzoyl groups; instead, it has direct aryl substitutions (4-fluorophenyl and 3,5-dimethylphenyl).
- Fully aromatic imidazole ring vs. partially saturated dihydroimidazole in the target compound.
- Properties :
Compound B : 2-[(4-Fluorophenyl)Methylsulfanyl]-1-(4-Fluorophenyl)Sulfonyl-4,5-Dihydroimidazole
- Key Differences :
- Replaces the 3,5-dimethylbenzoyl group with a 4-fluorophenyl sulfonyl moiety.
Compound C : 2-[[1-(3,5-Dimethylbenzenesulfonyl)-1H-Benzimidazol-2-yl]Sulfanyl]Acetamide Derivatives
- Key Differences :
- Contains a benzimidazole core (fully aromatic) instead of dihydroimidazole.
- Features a sulfonamide linker, enabling hydrogen-bonding interactions.
- Properties :
Physicochemical and Electronic Properties
- Lipophilicity : The 3,5-dimethylbenzoyl group in the target compound increases hydrophobicity compared to Compound B’s sulfonyl group. This may enhance membrane permeability but reduce aqueous solubility.
- Electron Effects : The 4-fluorophenyl group (σₚ = 0.06) in all analogs provides moderate electron withdrawal, stabilizing charge-transfer interactions.
Crystallographic and Computational Insights
- Target Compound: No crystallographic data are available in the evidence, but related structures (e.g., Compound A) were resolved using SHELX and ORTEP-III , confirming planar aromatic systems and intermolecular interactions critical for solid-state packing.
- Compound C : DFT calculations revealed that sulfonamide and sulfanyl groups contribute to charge delocalization, enhancing enzyme-binding affinity .
Biological Activity
The compound 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a nitrogenous heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.39 g/mol. The structure features a dimethylbenzoyl group, a fluorophenyl moiety, and a sulfanyl linkage, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this imidazole derivative exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many imidazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have been identified as potential chemotherapeutic agents.
- Anti-inflammatory Effects : Some studies suggest these compounds may modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been widely studied. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study by Kathrotiya and Patel (2013) highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 μg/ml .
Anticancer Properties
Imidazole derivatives have also been explored for their anticancer properties. Research indicates that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines. For example, derivatives bearing electron-withdrawing groups have shown increased activity against breast and lung cancer cells.
A notable study conducted by Luo et al. (2015) synthesized a series of benzimidazole-based compounds that exhibited potent anticancer activity in vitro, demonstrating IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Key factors influencing activity include:
- Substituent Positioning : The position of substituents on the benzene ring significantly affects potency.
- Electronic Properties : Electron-donating or withdrawing groups can enhance or diminish biological activity.
- Stereochemistry : The spatial arrangement of atoms can impact interaction with biological targets.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus. The results indicated that modifications at the 2-position of the imidazole ring led to enhanced antibacterial properties compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies on lung cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
